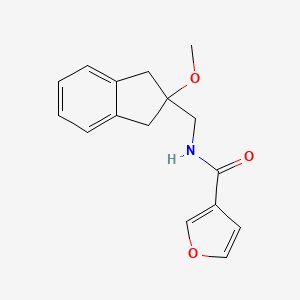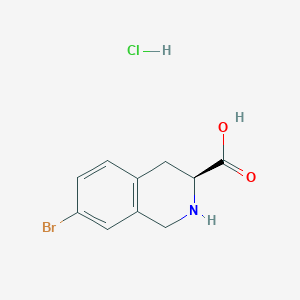
(3S)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3S)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride” is a compound that likely contains an isoquinoline backbone, a common structure in many biologically active molecules . The “3S” and “7-Bromo” parts suggest that it has a specific stereochemistry and a bromine atom at the 7th position of the isoquinoline structure. The “3-carboxylic acid” indicates the presence of a carboxylic acid functional group at the 3rd position. The “hydrochloride” suggests it’s a salt form of the compound, which is common in pharmaceuticals for improved solubility .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as acid chlorides, are prepared from carboxylic acids by reaction with thionyl chloride (SOCl2). A similar reaction of a carboxylic acid with phosphorus tribromide (PBr3) yields the acid bromide .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Chemical Reactions Analysis
As an acid chloride, this compound would be expected to be highly reactive and could undergo a variety of chemical reactions. For example, acid chlorides can react with water to yield carboxylic acids, with alcohols to yield esters, and with amines to yield amides .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its isoquinoline structure and the presence of the carboxylic acid and bromine functional groups. For example, it might be expected to have strong acidity due to the carboxylic acid group .
Wissenschaftliche Forschungsanwendungen
1. Natural Product Chemistry and Synthesis
- Bromophenols and Brominated Tetrahydroisoquinolines from Red Algae: Brominated 1,2,3,4-tetrahydroisoquinolines were isolated from the red alga Rhodomela confervoides, indicating potential applications in natural product chemistry and synthesis (Ma et al., 2007).
2. Pharmaceutical Applications
- Angiotensin Converting Enzyme Inhibitors: Derivatives of (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid demonstrated potent in vitro angiotensin converting enzyme (ACE) inhibitory activities, suggesting potential use in treating hypertension (Hayashi et al., 1985).
3. Organic Synthesis and Catalysis
- Organocatalysts for Asymmetric Aldol Reaction: Tetrahydroisoquinoline-based peptides were evaluated as organocatalysts in asymmetric aldol reactions, highlighting their role in organic synthesis (Yolacan et al., 2014).
4. Neuropharmacology
- NMDA Receptor Glycine-Binding Site Antagonist: A derivative of tetrahydroisoquinoline was investigated for its potential as a neuroprotective agent by targeting the NMDA receptor glycine-binding site (Ohtani et al., 2002).
5. Advanced Materials and Polymers
- Chiral Catalysts in Polymer Chemistry: Optically active amines derived from tetrahydroisoquinoline carboxylic acid were used as asymmetric catalysts in polymer synthesis, demonstrating their utility in materials science (Yamashita et al., 1983).
6. Photochemistry
- Photolabile Protecting Groups: The photochemistry of brominated hydroxyquinolines, related to tetrahydroisoquinoline carboxylic acids, was explored for use as photolabile protecting groups in synthesis (Fedoryak & Dore, 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2.ClH/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8;/h1-3,9,12H,4-5H2,(H,13,14);1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTRRRJQYZTKPD-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)Br)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C1C=CC(=C2)Br)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

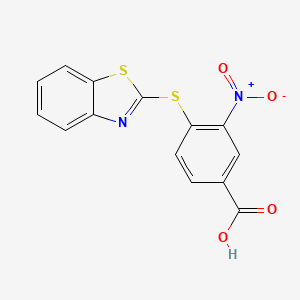
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2470215.png)
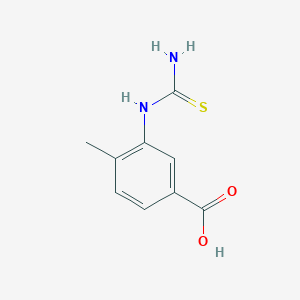

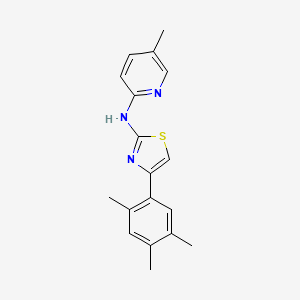
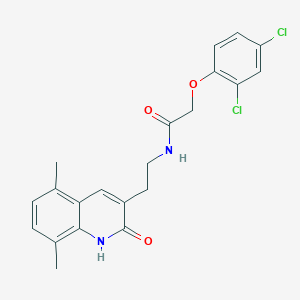
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]but-2-ynamide](/img/structure/B2470227.png)
![3-(2-fluorobenzyl)-1,9-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2470230.png)
![Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2470231.png)
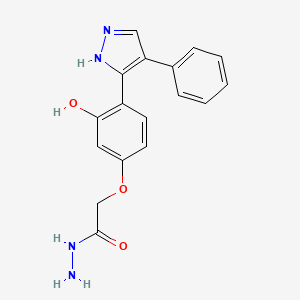

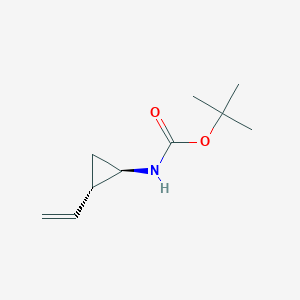
![3-(2-chloro-6-fluorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2470235.png)
